molecular formula C11H14N4 B12923115 1,1'-Cyclopentylidenebis-1H-pyrazole CAS No. 28791-87-9

1,1'-Cyclopentylidenebis-1H-pyrazole

Katalognummer: B12923115
CAS-Nummer: 28791-87-9
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: USFLKKPBLJPJRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Cyclopentylidenebis-1H-pyrazole is a chemical compound with the molecular formula C11H14N4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms This compound is known for its unique structure, where two pyrazole rings are connected through a cyclopentylidene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1’-Cyclopentylidenebis-1H-pyrazole can be synthesized through a multi-step process involving the reaction of cyclopentanone with hydrazine hydrate to form the intermediate cyclopentylidene hydrazine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for 1,1’-Cyclopentylidenebis-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Cyclopentylidenebis-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1,1’-Cyclopentylidenebis-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 1,1’-Cyclopentylidenebis-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-1H-pyrazole

Uniqueness

1,1’-Cyclopentylidenebis-1H-pyrazole is unique due to its cyclopentylidene bridge connecting two pyrazole rings. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Compared to similar pyrazole derivatives, it offers a different set of reactivity and potential biological activities, which can be leveraged in the development of new materials and pharmaceuticals.

Eigenschaften

28791-87-9

Molekularformel

C11H14N4

Molekulargewicht

202.26 g/mol

IUPAC-Name

1-(1-pyrazol-1-ylcyclopentyl)pyrazole

InChI

InChI=1S/C11H14N4/c1-2-6-11(5-1,14-9-3-7-12-14)15-10-4-8-13-15/h3-4,7-10H,1-2,5-6H2

InChI-Schlüssel

USFLKKPBLJPJRJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(N2C=CC=N2)N3C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.